6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one
Description
Contextualizing 1,3-Benzodioxin-4-one Scaffolds within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. wikipedia.orgbritannica.com The 1,3-benzodioxin-4-one scaffold is a noteworthy member of this class, characterized by a benzene (B151609) ring fused to a six-membered dioxinone ring. This structural motif is synthesized from readily available precursors, such as salicylic (B10762653) acid derivatives, and serves as a versatile intermediate in organic synthesis. nih.gov The reactivity of the 1,3-benzodioxin-4-one system is influenced by the presence of the ester and ether functionalities within the heterocyclic ring, making it susceptible to a variety of chemical transformations. nih.gov
The strategic importance of the 1,3-benzodioxin-4-one core lies in its ability to be readily converted into other complex molecular frameworks. For instance, these scaffolds can undergo ring-opening reactions to yield functionalized salicylic acid derivatives, or they can be subjected to reactions with nucleophiles to generate a diverse array of heterocyclic systems. nih.govnih.gov This versatility has established the 1,3-benzodioxin-4-one scaffold as a valuable building block in the synthesis of novel organic molecules with potential biological activity.
Table 1: Key Features of the 1,3-Benzodioxin-4-one Scaffold
| Feature | Description |
| Core Structure | A bicyclic system consisting of a benzene ring fused to a 1,3-dioxin-4-one ring. |
| Precursors | Commonly synthesized from salicylic acid and its derivatives. nih.gov |
| Reactivity | The ester and ether linkages within the heterocyclic ring are key sites for chemical modification. |
| Synthetic Utility | Acts as a versatile intermediate for the synthesis of more complex molecules. nih.gov |
Significance of Dinitro-Substituted Aromatic and Heterocyclic Compounds in Chemical Sciences
The introduction of nitro groups onto an aromatic or heterocyclic ring profoundly alters the molecule's electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.org This characteristic is fundamental to the synthetic utility of nitroaromatic compounds.
Dinitro-substituted compounds, in particular, have found significant applications across various domains of chemical science. They are often used as precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.gov The presence of two nitro groups further enhances the electron-deficient nature of the aromatic ring, making it highly susceptible to attack by nucleophiles. This reactivity is harnessed in the construction of complex molecular architectures. Furthermore, the high nitrogen and oxygen content of dinitro compounds contributes to their energetic properties, leading to their use in the development of explosives and propellants. wikipedia.org
Table 2: General Significance of Dinitro-Aromatic and Heterocyclic Compounds
| Area of Significance | Description |
| Synthetic Intermediates | The strong electron-withdrawing nature of the nitro groups facilitates nucleophilic substitution reactions, making them valuable precursors for a variety of functionalized molecules. wikipedia.org |
| Pharmaceutical and Agrochemical Synthesis | Dinitroaromatic compounds serve as starting materials for the synthesis of a wide range of biologically active molecules. nih.gov |
| Energetic Materials | The high nitrogen and oxygen content, combined with the potential for rapid redox reactions, makes dinitro compounds key components in explosives and propellants. wikipedia.org |
| Material Science | The unique electronic and structural properties of dinitro compounds are explored in the development of novel materials. |
Historical Development and Current Research Perspectives on Nitrated Benzodioxin Derivatives
The study of nitrated aromatic compounds has a long history, dating back to the 19th century with the synthesis of compounds like nitrobenzene (B124822). The development of nitration techniques allowed for the synthesis of a vast array of nitroaromatic and nitroheterocyclic compounds, which became crucial intermediates in the burgeoning chemical industry. nih.gov
While specific historical accounts of the synthesis of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one are scarce in the literature, the general methodologies for the nitration of aromatic compounds are well-established. The synthesis of related dinitroresorcinols, for instance, involves the direct nitration of resorcinol (B1680541) with nitric acid. google.com It is plausible that a similar approach could be applied to a 2H,4H-1,3-benzodioxin-4-one precursor, although the specific reaction conditions and regioselectivity would need to be determined experimentally.
Current research on nitrated heterocyclic compounds continues to be an active area of investigation. The focus has shifted towards the development of more selective and environmentally benign nitration methods. Furthermore, there is ongoing interest in the synthesis of novel nitrated heterocyclic scaffolds and the evaluation of their potential applications. For nitrated benzodioxin derivatives, research would likely focus on several key areas:
Synthesis and Reactivity: Developing efficient and regioselective methods for the synthesis of dinitro-benzodioxinones and exploring their reactivity towards various nucleophiles to generate novel heterocyclic systems.
Material Science: Investigating the thermal and energetic properties of these compounds for potential applications in materials science.
Medicinal Chemistry: Utilizing the dinitro-benzodioxinone scaffold as a template for the synthesis of new compounds with potential biological activity, where the nitro groups could be further functionalized or serve as pharmacophoric features.
The study of this compound, while not yet prominent, is well-positioned to contribute to these ongoing research efforts, leveraging the established chemical principles of its core scaffold and the versatile reactivity of its dinitro-substituents.
Structure
3D Structure
Properties
CAS No. |
116489-05-5 |
|---|---|
Molecular Formula |
C8H4N2O7 |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
6,8-dinitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4N2O7/c11-8-5-1-4(9(12)13)2-6(10(14)15)7(5)16-3-17-8/h1-2H,3H2 |
InChI Key |
VOAGZQVLOYCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dinitro 2h,4h 1,3 Benzodioxin 4 One and Analogues
Classical Synthetic Approaches to 1,3-Benzodioxin-4-one Core Structures
The foundational 1,3-benzodioxin-4-one ring system is typically assembled through cyclization reactions involving derivatives of salicylic (B10762653) acid. The design of appropriate precursors and their subsequent functionalization are critical to the successful construction of this heterocyclic scaffold.
Cyclization Reactions in the Formation of the 1,3-Benzodioxin-4-one Ring System
The formation of the 1,3-benzodioxin-4-one ring is often achieved through the condensation of a salicylic acid derivative with a suitable one-carbon electrophile. This process involves the formation of two new bonds: an ether linkage and an acetal (B89532) or ketal linkage.
One common approach involves the reaction of salicylic acid with aldehydes or ketones in the presence of an acid catalyst. This reaction proceeds via initial formation of a hemiketal, followed by intramolecular cyclization and dehydration to yield the benzodioxinone ring. The choice of the carbonyl compound can introduce substitution at the 2-position of the heterocyclic ring.
Another effective method is the reaction of salicylic acid with dihalomethane in the presence of a base. The base deprotonates the phenolic hydroxyl and carboxylic acid groups, allowing for sequential nucleophilic substitution on the dihalomethane to close the ring.
Furthermore, catalyst-free methods for the synthesis of 1,3-benzodioxin-4-ones have been developed, for instance, through the reaction of salicylic acids with propargylic alcohols under open-air conditions. This approach offers an environmentally benign and operationally simple route to the benzodioxinone core.
A copper-catalyzed approach has also been reported for the synthesis of 4H-benzo[d] nih.govnih.govdioxin-4-one derivatives from salicylic acids and acetylenic esters. This method is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile (B52724). nih.govresearchgate.net
Precursor Design and Functionalization for Benzodioxinone Assembly
The synthesis of substituted benzodioxinones, including the target compound 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one, relies heavily on the design of the starting salicylic acid precursor. To obtain the desired substitution pattern on the final product, functional groups can be introduced onto the salicylic acid ring prior to the cyclization step.
For instance, to synthesize a 6,8-dinitro-substituted benzodioxinone, one could start with 3,5-dinitrosalicylic acid. The electron-withdrawing nature of the nitro groups can influence the reactivity of the salicylic acid derivative during the cyclization reaction.
Alternatively, functionalization can be performed on a pre-formed benzodioxinone ring. For example, existing benzodioxinones can be subjected to electrophilic aromatic substitution reactions to introduce substituents onto the benzene (B151609) ring. However, the regioselectivity of such reactions must be carefully controlled.
Regioselective Nitration Strategies for Dinitro-Substituted Benzodioxinones
The introduction of two nitro groups at the 6 and 8 positions of the 1,3-benzodioxin-4-one ring requires precise control over the nitration reaction. This can be achieved either by direct nitration of the pre-formed heterocyclic system or by synthesizing the ring from already nitrated precursors.
Direct Nitration Procedures and Their Mechanistic Considerations
Direct nitration of the 2H,4H-1,3-benzodioxin-4-one core would involve treating the compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The ether oxygen of the dioxinone ring is an ortho-, para-director, while the carbonyl group is a meta-director. The interplay of these directing effects, along with the steric hindrance, will determine the final positions of the nitro groups.
Synthesis via Nitrated Precursors and Subsequent Annulation
An alternative and often more controlled strategy is to synthesize the dinitro-benzodioxinone from a precursor that already contains the nitro groups in the desired positions. The most logical precursor for this compound is 3,5-dinitrosalicylic acid.
The synthesis of 3,5-dinitrosalicylic acid is well-established and can be achieved by the nitration of salicylic acid. rsc.org This dinitrated salicylic acid can then undergo a cyclization reaction with a suitable one-carbon synthon, such as formaldehyde (B43269) or its equivalent, to form the 1,3-benzodioxin-4-one ring. This annulation step would directly yield the target molecule, this compound. This approach avoids potential issues with regioselectivity and harsh conditions associated with the direct nitration of the heterocyclic core.
Advanced Catalytic Methods in Benzodioxinone Synthesis
Modern organic synthesis increasingly relies on the use of catalysts to improve efficiency, selectivity, and sustainability. While classical methods for benzodioxinone synthesis are effective, advanced catalytic approaches offer potential advantages.
Copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC) click reactions have been utilized in the quantitative preparation of poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) methyl ether (mPEG)-based monotelechelics using azido-terminated polymers and alkyne functional benzodioxinones. nih.gov
Furthermore, the development of novel catalytic systems for the cyclization step could lead to milder reaction conditions and broader substrate scope. For example, transition metal catalysts could be employed to facilitate the reaction between salicylic acid derivatives and various coupling partners to form the benzodioxinone ring. While specific examples of advanced catalytic methods for the synthesis of this compound are not extensively documented, the broader field of catalytic C-O bond formation and heterocycle synthesis suggests that such methods could be developed. This could include palladium- or copper-catalyzed cross-coupling reactions to form the ether linkages of the dioxinone ring, or the use of Lewis or Brønsted acid catalysts to promote the cyclization under mild conditions.
Applications of Transition Metal Catalysis in Functionalizing Benzodioxinone Scaffolds
Transition metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis for the construction of complex molecules. researchgate.netyoutube.comyoutube.com While specific applications to the this compound scaffold are not widely reported, the principles of directed C-H activation can be applied to its analogues. The benzodioxinone core contains inherent directing groups that can facilitate regioselective functionalization.
The carbonyl group and the ether oxygens of the benzodioxinone ring can act as coordinating sites for a transition metal catalyst. This coordination brings the metal center in close proximity to specific C-H bonds on the aromatic ring, enabling their activation and subsequent functionalization. For instance, the carbonyl oxygen could direct ortho-C-H functionalization, while the ether oxygens could influence reactivity at other positions.
Various transition metals, including palladium, rhodium, and ruthenium, are commonly employed in C-H functionalization reactions. researchgate.net These catalysts can mediate a range of transformations, such as arylation, alkylation, and amination, allowing for the introduction of diverse functional groups onto the benzodioxinone scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired selectivity and efficiency.
The general scheme for a directed C-H functionalization of a benzodioxinone scaffold is as follows:
General scheme for transition metal-catalyzed C-H functionalization of a benzodioxinone derivative.
| Catalyst System | Coupling Partner (R-X) | Potential Functionalization |
| Palladium(II)/Ligand | Aryl halides, boronic acids | Arylation |
| Rhodium(III)/Ligand | Alkenes, alkynes | Alkenylation, Alkynylation |
| Ruthenium(II)/Ligand | Amines, amides | Amination |
This table is interactive and provides examples of potential transition metal-catalyzed functionalizations of the benzodioxinone scaffold.
Multicomponent Reactions Incorporating Benzodioxin-Derived Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The incorporation of benzodioxin-derived moieties into MCRs could lead to the rapid synthesis of diverse and structurally complex molecules.
Given that 2H,4H-1,3-benzodioxin-4-one is a derivative of salicylic acid, it is plausible that it or its derivatives could participate in MCRs that utilize salicylic acid or its analogues as starting materials. For example, the phenolic hydroxyl group and the carboxylic acid functionality of salicylic acid are key reactive sites in several MCRs. The benzodioxinone structure, which can be considered a protected form of salicylic acid, could be designed to react in a similar fashion or be deprotected in situ to participate in such reactions.
One potential application could be in Ugi-type MCRs, which typically involve an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. A benzodioxinone derivative with a pendant amine or aldehyde/ketone functionality could be a suitable component for such reactions.
| Multicomponent Reaction | Potential Benzodioxinone-Derived Reactant | Resulting Scaffold |
| Ugi Reaction | Amine- or aldehyde-functionalized benzodioxinone | Complex amides |
| Passerini Reaction | Aldehyde-functionalized benzodioxinone | α-Acyloxy carboxamides |
| Biginelli Reaction | Benzodioxinone-derived β-ketoester | Dihydropyrimidinones |
This interactive table illustrates the potential incorporation of benzodioxinone moieties in various multicomponent reactions.
Chromatographic and Crystallographic Purification Techniques for Dinitrobenzodioxinones
The purification of this compound and its analogues is crucial to obtain a product of high purity, which is essential for its characterization and any subsequent applications. Due to the presence of nitro groups, these compounds are typically crystalline solids.
Chromatographic Techniques:
Chromatography is a widely used technique for the separation and purification of organic compounds. For dinitrobenzodioxinones, several chromatographic methods can be employed:
Column Chromatography: This is a standard technique for the purification of solid organic compounds. A suitable stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would be used. The polarity of the eluent can be gradually increased to elute the desired compound.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary separation studies to determine the optimal conditions for column chromatography. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC can be utilized. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol (B129727) and water is often effective for the separation of nitroaromatic compounds. chromforum.org
Crystallographic Techniques:
Crystallization is a powerful method for the purification of solid compounds, including nitroaromatics.
Recrystallization: The crude dinitrobenzodioxinone can be dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, acetic acid, and mixtures thereof.
Crystallization from Nitric Acid: A specialized technique for the crystallization of nitroaromatic compounds involves the use of nitric acid as the solvent. google.comgoogle.com The crude product from a nitration reaction can be crystallized directly from nitric acid of a specific concentration. google.com
Melt Crystallization: This technique involves the purification of a compound by repeated melting and crystallization. justia.com It is particularly useful when suitable solvents for recrystallization are not readily available.
Washing with Alkaline Solutions: Impurities such as nitro-hydroxy-aromatic by-products can be removed by washing the crude product with an alkaline aqueous solution, such as aqueous ammonia. google.com
The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. A combination of chromatographic and crystallographic techniques may be necessary to achieve the desired level of purity.
Chemical Reactivity and Transformation Mechanisms of 6,8 Dinitro 2h,4h 1,3 Benzodioxin 4 One
Reactivity Profiles of the 1,3-Benzodioxin-4-one Heterocyclic System
The inherent reactivity of the 1,3-benzodioxin-4-one heterocycle is centered around the ester linkage within the six-membered ring. This functionality is susceptible to cleavage under various conditions, particularly through hydrolysis. The carbonyl group also serves as a key electrophilic center.
Ring-Opening Reactions of Benzodioxinones, including Acid-Catalyzed Pathways
The ester group within the benzodioxinone ring is prone to hydrolysis, a reaction that leads to the opening of the heterocyclic ring. This process can be catalyzed by either acid or base.
The general mechanism for the acid-catalyzed ring-opening is as follows:
Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to one of the ring oxygen atoms.
Ring Opening: The heterocyclic ring opens through the cleavage of the acyl-oxygen bond, yielding the final carboxylic acid product.
While base-catalyzed hydrolysis also facilitates ring-opening, it typically proceeds via nucleophilic attack of a hydroxide (B78521) ion directly on the carbonyl carbon and is generally irreversible due to the deprotonation of the resulting carboxylic acid.
Electrophilic and Nucleophilic Reactions at the Benzodioxinone Core
The benzodioxinone core possesses distinct electrophilic and nucleophilic centers that govern its reactivity.
Nucleophilic Reactions: The most significant electrophilic site in the molecule is the carbonyl carbon (C-4). libretexts.org The polarization of the carbon-oxygen double bond renders this carbon partially positive and thus a prime target for nucleophiles. youtube.comyoutube.com Structurally related benzoxazinones, which also contain a similar heterocyclic ester-like linkage, are known to react readily with a variety of nucleophiles. bu.edu.egresearchgate.netiiste.orguomosul.edu.iqresearchgate.net
Nitrogen Nucleophiles: Reagents such as amines, hydrazines, and hydroxylamine (B1172632) can attack the C-4 carbonyl carbon, often leading to ring-opening followed by recyclization to form different heterocyclic systems, such as quinazolinones. bu.edu.egiiste.orgresearchgate.net
Oxygen Nucleophiles: Nucleophiles like alcohols or water can attack the carbonyl, leading to ring-opening and the formation of ester or carboxylic acid derivatives, respectively.
Carbon Nucleophiles: Organometallic reagents like Grignard reagents can also attack the carbonyl carbon, though this may lead to more complex product mixtures. researchgate.net
Electrophilic Reactions: The primary sites for electrophilic attack are the oxygen atoms, which possess lone pairs of electrons, and the aromatic ring. Protonation of the carbonyl oxygen is a key step in acid-catalyzed reactions, as discussed above. Electrophilic attack on the aromatic ring is also possible, but the reactivity is severely diminished by the presence of the two powerful deactivating nitro groups (see section 3.2.2).
Transformations Mediated by the Nitro Groups
The two nitro groups on the aromatic ring are the most influential substituents, dominating the electronic properties and reactivity of the benzene (B151609) portion of the molecule.
Reductive Conversions of Aromatic Nitro Functions
The nitro groups can be reduced to various other nitrogen-containing functional groups depending on the reducing agent and reaction conditions. The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com
Possible reduction products include:
Amines: Complete reduction of the nitro groups yields the corresponding amino groups. This is the most common transformation and can be achieved with a wide range of reagents.
Hydroxylamines: Partial reduction can afford hydroxylamines. wikipedia.orgmdpi.com
Nitroso Compounds: Under carefully controlled conditions, nitro groups can be partially reduced to nitroso groups.
Azo and Azoxy Compounds: Reductive coupling reactions can lead to the formation of azo or azoxy bridges between two molecules.
For dinitro compounds like 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one, selective reduction of one nitro group over the other is a significant challenge. The presence of two nitro groups enhances the electrophilicity of the aromatic ring, making the dinitro compound more reactive towards certain reducing agents than the monoreduced product. researchgate.net Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), known as the Zinin reduction, are classic methods for the selective reduction of one nitro group in a polynitroarene. stackexchange.comechemi.com The choice of which nitro group is preferentially reduced can be influenced by steric and electronic factors within the molecule. researchgate.netstackexchange.comcdc.gov
| Reagent(s) | Typical Product(s) | Selectivity Notes |
|---|---|---|
| H₂, Pd/C or PtO₂ | Diamine | Typically non-selective, reduces both groups. |
| Fe, Sn, or Zn in acid (e.g., HCl) | Diamine | Classic method for complete reduction. masterorganicchemistry.com |
| Sodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S) | Nitroamine | Classic Zinin reduction for selective mono-reduction. stackexchange.comechemi.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Nitroamine or Diamine | Can often be used for selective reduction. researchgate.net |
| Tin(II) Chloride (SnCl₂) | Nitroamine or Diamine | Conditions can be tuned for selectivity. masterorganicchemistry.com |
| Catalytic Transfer Hydrogenation (e.g., HCO₂NH₄, Pd/C) | Diamine | Generally provides complete reduction. researchgate.net |
| Zn, NH₄Cl | Hydroxylamine | Can be used for partial reduction to hydroxylamine. wikipedia.orgmdpi.com |
Influence of Nitro Groups on Aromatic Substitution Patterns
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). youtube.comorganicchemistrytutor.comwikipedia.org
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond.
Resonance Effect: The nitro group can withdraw electron density from the ring via resonance, delocalizing the pi-electrons of the ring onto the oxygen atoms.
These combined effects lead to two major consequences for electrophilic aromatic substitution (EAS):
Deactivation: The withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. With two nitro groups present, the ring in this compound is extremely deactivated.
Meta-Direction: The resonance structures for nitrobenzene (B124822) show that the electron-withdrawing effect is most pronounced at the ortho and para positions, which develop a partial positive charge. youtube.comorganicchemistrytutor.com This leaves the meta positions as the least deactivated (or most electron-rich) sites. masterorganicchemistry.comlibretexts.org Consequently, the nitro group is a strong meta-director.
In this compound, the available positions for substitution are C-5 and C-7.
Position C-5 is meta to the nitro group at C-8 and ortho to the nitro group at C-6.
Position C-7 is ortho to the nitro group at C-6 and para to the nitro group at C-8.
Both positions are strongly deactivated. However, based on directing effects, any potential (though highly unfavorable) electrophilic substitution would be directed towards the C-5 position, which is meta to one of the nitro groups.
Computational Chemistry and Theoretical Investigations of 6,8 Dinitro 2h,4h 1,3 Benzodioxin 4 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide insights into the distribution of electrons within the molecule and the nature of its chemical bonds.
The optimized molecular geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the planarity of the benzene (B151609) ring and the puckering of the dioxinone ring are key features determined through these calculations. The presence of two nitro groups (NO₂) introduces strong electron-withdrawing effects, which significantly influence the electronic density across the aromatic system. This is reflected in the calculated bond lengths, where C-N bonds to the nitro groups are expected to be relatively short, indicating a degree of double bond character due to resonance.
Table 1: Calculated Molecular Geometry Parameters for a Representative Dinitro Aromatic Compound (Note: Data for the specific title compound is not publicly available. This table presents typical values for a similar structure calculated using DFT.)
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-N (nitro) bond length | 1.47 - 1.49 Å |
| N-O (nitro) bond length | 1.22 - 1.24 Å |
| C-O (ether) bond length | 1.36 - 1.38 Å |
| C=O (carbonyl) bond length | 1.20 - 1.22 Å |
| O-N-O bond angle | ~125° |
Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a widely used method for predicting the properties and reactivity of molecules like this compound due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations can predict a range of molecular properties, including vibrational frequencies, which correspond to the infrared spectrum of the molecule, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For an energetic material like this compound, the HOMO is typically localized on the aromatic ring, while the LUMO is associated with the electron-deficient nitro groups. The energy of the LUMO can indicate the molecule's ability to accept electrons, a key step in many decomposition reactions.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential.
Table 2: Predicted Electronic Properties of a Dinitro Aromatic Compound using DFT (Note: Representative data for a similar compound.)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -8.5 to -9.5 eV |
| LUMO Energy | -3.0 to -4.0 eV |
| HOMO-LUMO Gap | 5.0 to 6.0 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a collection of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its intermolecular interactions in the solid state or in solution. nih.govresearchgate.net
Conformational analysis through MD can reveal the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for understanding how the molecule packs in a crystal lattice, which in turn affects its density and sensitivity as an energetic material.
Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the stability and properties of molecular crystals. MD simulations can quantify these interactions, helping to predict properties like the cohesive energy density, which is related to the material's thermal stability. For this compound, strong intermolecular interactions between the nitro groups of one molecule and the aromatic ring of another are expected.
In Silico Modeling of Reaction Pathways and Transition States
A key application of computational chemistry in the study of energetic materials is the modeling of their decomposition pathways. In silico modeling allows researchers to investigate the initial steps of thermal decomposition, which are often difficult to study experimentally. earthlinepublishers.com By mapping the potential energy surface, it is possible to identify the lowest energy reaction pathways and the transition states that connect reactants to products.
Computational Approaches for Predicting Chemical Transformations and Stability
Computational methods are increasingly used to predict the chemical transformations and stability of new compounds before they are synthesized. nih.gov For this compound, these predictions are vital for assessing its potential as a useful energetic material or identifying any potential hazards.
Various computational descriptors can be used to predict stability. For example, the calculated heat of formation is a key thermodynamic parameter that indicates the energetic content of the molecule. A high positive heat of formation is characteristic of energetic materials. Other parameters, such as the trigger linkage (the weakest bond in the molecule) and the balance of oxygen required for complete combustion (oxygen balance), can also be calculated.
Computational tools can also predict the products of chemical transformations, such as hydrolysis or oxidation. nih.gov This information is valuable for understanding the environmental fate of the compound and its compatibility with other materials. By simulating the interaction of the molecule with various reagents, it is possible to gain a comprehensive picture of its chemical reactivity and long-term stability.
Environmental Chemistry and Fate of Nitrated Benzodioxin Derivatives
Formation and Occurrence in Environmental Compartments
Nitrated aromatic compounds are introduced into the environment primarily through anthropogenic activities. asm.org While some are manufactured for specific industrial purposes, many are formed as unintentional byproducts of combustion processes or through chemical reactions in the atmosphere and aquatic environments. goldschmidt.infonih.gov
The detection of specific nitrated benzodioxin derivatives in complex organic mixtures like biocrude oils is not well-documented. Biocrude oil, produced through the hydrothermal liquefaction of biomass, is a complex mixture of oxygenated and nitrogenated organic compounds. researchgate.netresearchgate.net While nitrogen-containing compounds are a known component of biocrude, the presence of nitrated benzodioxins has not been specifically reported. researchgate.netresearchgate.net The analysis of such complex matrices for trace amounts of specific nitroaromatic compounds presents a significant analytical challenge.
Nitrated aromatic compounds can form in the environment through various pathways. In the atmosphere, aromatic hydrocarbons released from combustion sources can undergo nitration initiated by hydroxyl radicals in the presence of nitrogen oxides (NOx). nih.gov This can lead to the formation of a variety of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and other nitrated aromatics. nih.gov
In aqueous environments, the photolysis of nitrate (B79036) and nitrite (B80452) ions can generate nitrating agents, which can then react with dissolved aromatic compounds, such as phenols, to form nitrophenols and other nitroaromatic derivatives. nih.gov The presence of precursors like chlorinated phenols can also lead to the formation of chlorinated dibenzo-p-dioxins under the influence of heat or ultraviolet light, and it is conceivable that similar pathways could lead to nitrated analogs if nitrophenols are the precursors. nih.govnih.gov
Table 1: Examples of Environmentally Formed Nitroaromatic Compounds
| Compound Class | Precursors | Formation Conditions | Environmental Compartment |
|---|---|---|---|
| Nitrophenols | Phenols, Nitrate/Nitrite | Aqueous photolysis | Aquatic |
| Nitro-PAHs | PAHs, NOx | Atmospheric radical reactions | Atmospheric |
Environmental Degradation Pathways of Nitrated Benzodioxins
The environmental persistence of nitrated benzodioxins is determined by their susceptibility to various degradation processes. The electron-withdrawing nature of nitro groups generally makes these compounds resistant to oxidative degradation. asm.org
Photolysis, or degradation by sunlight, is a significant abiotic transformation process for many aromatic compounds. For nitroaromatic compounds, direct photolysis can occur if the molecule absorbs light in the solar spectrum. acs.org Indirect photolysis is also a crucial pathway, where other substances in the environment, such as nitrate, absorb sunlight and produce reactive species like hydroxyl radicals that can then degrade the nitroaromatic compound. researchgate.netnih.gov The rate of photolysis can be influenced by the medium, with studies showing different rates at the air-ice interface compared to the air-water interface. nih.gov The presence of dissolved organic matter can also affect photolysis rates by either enhancing the process through photosensitization or inhibiting it by screening sunlight. researchgate.net
Table 2: Factors Influencing Photolytic Degradation of Nitroaromatic Compounds
| Factor | Effect on Photolysis Rate | Reference |
|---|---|---|
| Presence of Nitrate | Can enhance indirect photolysis by generating hydroxyl radicals. | researchgate.net |
| Dissolved Organic Matter | Can enhance or inhibit, depending on its photosensitizing or light-screening properties. | researchgate.net |
Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions. nih.govdtic.mil
Under aerobic conditions, bacteria can employ several enzymatic strategies to deal with the nitro group. These include:
Dioxygenase attack: This can lead to the hydroxylation of the aromatic ring and subsequent elimination of the nitro group as nitrite. nih.gov
Monooxygenase attack: This can also result in the removal of the nitro group. nih.gov
Reduction of the nitro group: The nitro group is reduced to a hydroxylamino group, which is then rearranged to a hydroxylated compound that can be further metabolized. nih.gov
Under anaerobic conditions, the primary transformation is the reduction of the nitro group to the corresponding amine. nih.govdtic.mil Some anaerobic bacteria, like Desulfovibrio species, can utilize nitroaromatic compounds as a nitrogen source. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to be capable of degrading and even mineralizing some nitroaromatic compounds. nih.gov
Atmospheric and Aquatic Transport and Persistence of Nitrated Organic Compounds
The transport and persistence of nitrated organic compounds in the environment are governed by their physical and chemical properties, such as volatility, water solubility, and reactivity.
In the atmosphere, nitrated organic compounds can be transported over long distances from their sources. copernicus.org They can exist in both the gas phase and associated with particulate matter. goldschmidt.info Their atmospheric lifetime is determined by removal processes such as photolysis, reaction with atmospheric oxidants like hydroxyl radicals, and deposition (both wet and dry). copernicus.org Organic nitrates can act as reservoirs for NOx in the atmosphere, releasing it far from the source and influencing regional air quality. copernicus.org
In aquatic systems, the persistence of nitrated organic compounds is influenced by their water solubility, tendency to adsorb to sediment, and susceptibility to abiotic and biotic degradation. nih.gov Compounds with lower water solubility and higher lipophilicity will tend to partition to sediments, where they may persist for longer periods. The recalcitrance of the nitroaromatic structure to microbial degradation can lead to their long-term persistence in contaminated soils and groundwater. asm.org The resistance of some nitroaromatic compounds to photochemical degradation in aqueous environments further contributes to their persistence. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one |
| Nitrated benzodioxin derivatives |
| Nitroaromatic compounds |
| Nitrophenols |
| Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) |
| Chlorinated dibenzo-p-dioxins |
| Phenols |
| Nitrogen oxides (NOx) |
| Hydroxyl radicals |
| Nitrate |
| Nitrite |
| Amines |
| Hydroxylamino compounds |
| Desulfovibrio species |
Advanced Analytical Methodologies for Environmental Monitoring of Dinitrobenzodioxinones
The environmental monitoring of dinitrobenzodioxinones, including this compound, necessitates highly sensitive and selective analytical methodologies due to their potential persistence and toxicity in various environmental matrices. While specific methods validated exclusively for this compound are not extensively documented in publicly available literature, established analytical techniques for structurally similar nitroaromatic compounds, such as dinitrotoluenes (DNTs) and dinitrophenols, provide a robust framework for their detection and quantification in soil and water samples. These methods generally involve comprehensive sample preparation followed by sophisticated chromatographic and spectrometric analysis.
Sample Preparation
Effective sample preparation is critical to isolate and concentrate the target analytes from complex environmental samples and to remove interfering substances. The choice of extraction technique is highly dependent on the sample matrix.
For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. It offers high recovery rates and minimizes the use of large volumes of organic solvents. Various sorbent materials can be utilized, with cyano-, phenyl-, or octadecyl-bonded phases being common choices, although recovery can vary depending on the specific compound. nih.gov An alternative for water samples is liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758), which can be performed either discontinuously or continuously. nih.gov
In the case of soil and sediment samples, more rigorous extraction methods are required. Ultrasonic extraction with a solvent mixture such as dichloromethane and n-hexane is an effective approach. ykcs.ac.cn To further clean up the extract, a pH adjustment can be employed. For instance, adding a strong alkaline solution can help separate the target compounds from matrix interferences. ykcs.ac.cn For dinitrotoluenes, established methods like EPA SW-846 Method 8330 and 8095 provide detailed guidance on sample handling and extraction from water, soil, and sediment. epa.gov
Chromatographic Separation and Detection
Following sample preparation, chromatographic techniques are employed to separate the dinitrobenzodioxinones from other compounds in the extract. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for this purpose, often coupled with mass spectrometry (MS) for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of nitroaromatic compounds. nih.gov For compounds that are volatile and thermally stable, GC provides excellent separation. The use of a capillary column is standard. epa.gov However, some polar nitroaromatic compounds may require derivatization to improve their volatility and chromatographic behavior. A common derivatization agent is N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), which converts hydroxyl groups to their corresponding trimethylsilyl (B98337) (TMS) ethers. nih.gov
For detection, an electron capture detector (ECD) is highly sensitive to electronegative compounds like nitroaromatics. epa.gov However, for greater selectivity and confirmation, mass spectrometry is preferred. Electron ionization (EI) can lead to extensive fragmentation, which can be useful for structural elucidation. nih.gov For enhanced sensitivity for nitroaromatic compounds, negative-ion chemical ionization (NCI) is a highly effective technique. epa.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC without derivatization. Reversed-phase HPLC is a common mode of separation for nitroaromatic compounds, often using a C18 column. ykcs.ac.cnresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net
HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides a high degree of sensitivity and selectivity, making it ideal for trace-level analysis in complex environmental matrices. researchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar compounds.
The table below summarizes plausible analytical methodologies for the environmental monitoring of dinitrobenzodioxinones, based on techniques used for analogous compounds.
| Analytical Technique | Sample Matrix | Sample Preparation | Separation Method | Detection Method | Typical Analytes |
|---|---|---|---|---|---|
| GC-MS | Soil, Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Ultrasonic Extraction | Capillary Gas Chromatography | Electron Ionization (EI), Negative-Ion Chemical Ionization (NCI) | Dinitrotoluenes, Nitroaromatics |
| HPLC-MS/MS | Soil, Water | SPE, LLE, Ultrasonic Extraction with pH adjustment | Reversed-Phase High-Performance Liquid Chromatography (e.g., C18 column) | Electrospray Ionization (ESI) | Dinitrophenols, Nitroaromatic Compounds |
| GC-ECD | Soil, Water | SPE, LLE | Capillary Gas Chromatography | Electron Capture Detector (ECD) | Nitroaromatics, Halogenated Compounds |
| HPLC-UV | Water | Direct Injection (for less complex matrices), SPE | Reversed-Phase HPLC | UV Detector | Dinitrotoluenes, Dinitrophenols |
Advanced Spectroscopic and Structural Characterization of 6,8 Dinitro 2h,4h 1,3 Benzodioxin 4 One
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one, with the elemental formula C₈H₄N₂O₇, HRMS would be used to verify the exact mass of its molecular ion. The theoretical monoisotopic mass of this compound is calculated to be 256.0022 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the proposed formula.
Furthermore, HRMS allows for the analysis of the molecule's isotopic pattern. The relative abundances of the isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) result in a characteristic distribution of peaks for the molecular ion, denoted as M, M+1, M+2, etc. The theoretical isotopic distribution for C₈H₄N₂O₇ can be calculated and compared with the experimental spectrum. sisweb.comucdavis.edu A close match between the theoretical and observed isotopic patterns serves as a powerful confirmation of the elemental formula.
| Ion | Theoretical Mass (m/z) | Theoretical Relative Abundance (%) |
|---|---|---|
| [M]⁺ (C₈H₄N₂O₇) | 256.0022 | 100.00 |
| [M+1]⁺ | 257.0053 | 9.21 |
| [M+2]⁺ | 258.0036 | 1.61 |
This table presents the theoretically calculated isotopic distribution for the molecular ion of this compound. The close correlation between these theoretical values and experimental data from an HRMS analysis would confirm the elemental composition.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment for this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene (B1212753) protons. The two aromatic protons (H-5 and H-7) would appear as doublets in the downfield region (typically δ 8.0-9.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups. stackexchange.com The methylene protons of the dioxin ring (H-2) would likely appear as a singlet further upfield (around δ 5.0-6.0 ppm).
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming its asymmetry. The carbonyl carbon (C-4) would be significantly deshielded (δ 160-170 ppm). Carbons bearing the nitro groups (C-6 and C-8) would also be downfield (δ 140-150 ppm). chemicalbook.com The remaining aromatic carbons and the methylene carbon would appear at progressively higher fields. The number of signals in the decoupled ¹³C NMR spectrum helps to confirm the molecular symmetry; in this case, four signals for the dinitrobenzene moiety would be expected if it were symmetrically substituted (as in 1,3-dinitrobenzene), but the benzodioxinone fusion breaks this symmetry. pearson.com
Multi-Dimensional NMR:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aromatic protons H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the methylene C-2 and the aromatic C-5 and C-7 carbons.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~5.5 - 6.0 | ~70 - 80 |
| 4 | - | ~160 - 165 |
| 4a | - | ~115 - 125 |
| 5 | ~8.5 - 8.8 | ~120 - 125 |
| 6 | - | ~145 - 150 |
| 7 | ~8.8 - 9.1 | ~128 - 133 |
| 8 | - | ~148 - 152 |
| 8a | - | ~140 - 145 |
This table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous dinitroaromatic and benzodioxinone compounds. stackexchange.comresearchgate.netnih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Identification of Functional Groups and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the key functional groups are the two nitro (NO₂) groups, the ester (lactone) carbonyl (C=O) group, the ether (C-O-C) linkages of the dioxin ring, and the aromatic ring system.
Nitro Group Vibrations: The two nitro groups will give rise to strong, characteristic absorption bands in the FT-IR spectrum. The asymmetric stretching vibration is expected around 1520-1560 cm⁻¹, and the symmetric stretching vibration around 1340-1370 cm⁻¹. ijsr.netnih.gov These are typically strong bands in both FT-IR and Raman spectra.
Carbonyl Stretching: The lactone (cyclic ester) carbonyl group will exhibit a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1720-1750 cm⁻¹, which is characteristic for this type of functionality within a six-membered ring. nih.gov
Ether Linkages: The C-O-C stretching vibrations of the dioxin ring will produce bands in the fingerprint region of the FT-IR spectrum, typically between 1200 cm⁻¹ and 1000 cm⁻¹.
Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| C=O (Lactone) | Stretching | 1720 - 1750 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1520 - 1560 | Very Strong |
| NO₂ | Symmetric Stretching | 1340 - 1370 | Very Strong |
| C-O-C (Ether) | Stretching | 1000 - 1200 | Strong |
This table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on established correlation tables and data from similar compounds. nih.govijsr.netnih.govnih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
For this compound, a successful crystallographic analysis would reveal:
Molecular Geometry: The planarity of the benzodioxinone ring system would be confirmed. The nitro groups are often slightly twisted out of the plane of the aromatic ring to which they are attached. nih.govnih.gov
Bond Parameters: Precise bond lengths and angles for the entire molecule would be determined, offering insights into bond orders and electronic effects. For instance, the C-NO₂ bond lengths and the O-N-O bond angles are characteristic of nitroaromatic compounds.
Crystal Packing: The analysis would elucidate the intermolecular forces that govern the crystal packing. In dinitroaromatic compounds, π-π stacking interactions between the electron-deficient aromatic rings are common. nih.gov Additionally, weak C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms are likely to play a significant role in stabilizing the crystal lattice.
| Parameter | Typical Value/Observation for Analogous Structures |
|---|---|
| Crystal System | Often Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c, P-1 |
| Dihedral Angle (Aromatic Ring vs. NO₂) | Typically < 10° |
| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
| Centroid-Centroid Distance (π-π stacking) | ~3.5 - 3.8 Å |
This table presents typical crystallographic parameters and observations for dinitrophenyl compounds, which are expected to be similar for this compound. nih.govnih.govacs.org
Derivatization and Structural Modification Strategies for 6,8 Dinitro 2h,4h 1,3 Benzodioxin 4 One
Functionalization of the Benzene (B151609) Ring via Electrophilic and Nucleophilic Reactions
The benzene ring of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one is strongly deactivated by the two electron-withdrawing nitro groups, which significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
Due to the strong deactivating effect of the two nitro groups, electrophilic aromatic substitution (SEAr) reactions on the dinitrobenzene ring are generally challenging. The nitro groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. ck12.org However, under harsh reaction conditions, further substitution may be possible. The existing substituents would direct a new electrophile to the C5 position. It is important to note that forcing conditions could lead to undesired side reactions or decomposition of the starting material.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-withdrawing nature of the nitro groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro groups, particularly at the ortho and para positions to a potential leaving group, stabilize the negative charge of the Meisenheimer complex, which is a key intermediate in the SNAr mechanism. wikipedia.orgnih.gov In the case of this compound, while there isn't a conventional leaving group like a halide, one of the nitro groups can potentially be displaced by a strong nucleophile under specific conditions. rsc.org
Common nucleophiles for SNAr reactions on dinitro-aromatic systems include amines, alkoxides, and thiolates. semanticscholar.org For instance, the reaction with various primary or secondary amines could lead to the formation of the corresponding N-substituted amino-nitro-2H,4H-1,3-benzodioxin-4-one derivatives. The regioselectivity of such a substitution would be an important consideration, with the C6 and C8 positions being the potential sites of attack.
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines | Amino-nitro-2H,4H-1,3-benzodioxin-4-one derivatives | Aprotic polar solvent (e.g., DMSO, DMF), elevated temperatures |
| Alkoxides (e.g., Sodium Methoxide) | Alkoxy-nitro-2H,4H-1,3-benzodioxin-4-one derivatives | Corresponding alcohol as solvent, with or without a co-solvent |
| Thiolates (e.g., Sodium Thiomethoxide) | Thioether-nitro-2H,4H-1,3-benzodioxin-4-one derivatives | Aprotic polar solvent, inert atmosphere |
Chemical Modifications of the 1,3-Dioxinone Heterocyclic Ring
The 1,3-dioxin-4-one ring contains several reactive sites that can be targeted for chemical modification. These include the ester carbonyl group, the ether linkages, and the methylene (B1212753) bridge.
The carbonyl group at C4 is susceptible to nucleophilic attack. For instance, reduction with a mild reducing agent like sodium borohydride (B1222165) could potentially yield the corresponding lactol. More potent reducing agents might lead to the opening of the heterocyclic ring.
The ether linkages at positions 1 and 3 are generally stable but can be cleaved under harsh acidic or basic conditions, leading to ring-opening and the formation of derivatives of 2,4-dinitrophenol.
The methylene group at the C2 position could potentially be functionalized, for instance, through deprotonation with a strong base followed by reaction with an electrophile, although this would require careful selection of reagents to avoid side reactions on the aromatic ring.
Synthesis of Fused Heterocyclic Systems Incorporating the Dinitrobenzodioxinone Moiety
The dinitrobenzodioxinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This can be achieved by leveraging the reactivity of both the aromatic and the heterocyclic rings.
One potential strategy involves the partial reduction of one of the nitro groups to an amino group. This amino-nitro-benzodioxinone derivative can then undergo cyclization reactions with appropriate bifunctional reagents to form fused heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a fused quinoline (B57606) or quinoxaline (B1680401) ring system, depending on the reaction conditions.
Another approach could involve a nucleophilic aromatic substitution on one of the nitro groups with a nucleophile that also contains a functional group capable of subsequent cyclization onto the 1,3-dioxinone ring. The synthesis of fused heterocyclic compounds often involves cyclization, ring-closing metathesis, Diels-Alder reactions, and heterocyclic ring expansion. airo.co.in
| Reaction Strategy | Reagents | Potential Fused System |
|---|---|---|
| Partial reduction of a nitro group followed by cyclization | Selective reducing agent (e.g., Na2S, SnCl2/HCl); β-dicarbonyl compound | Quinolone or similar fused systems |
| SNAr followed by intramolecular cyclization | Bifunctional nucleophile (e.g., ethylenediamine, 2-aminoethanol) | Fused diazepine (B8756704) or oxazepine systems |
| Cycloaddition reactions | Dienophile/Diene | Fused polycyclic systems |
Construction of Chemical Libraries of Dinitrobenzodioxinone Analogues for Structure-Reactivity Studies
The development of a chemical library of dinitrobenzodioxinone analogues is a valuable strategy for conducting systematic structure-reactivity relationship (SAR) studies. Combinatorial chemistry approaches can be employed to efficiently generate a diverse set of derivatives. nih.govyoutube.com
A typical combinatorial library based on the this compound scaffold could be designed by varying substituents at different positions. For example, a library could be constructed by introducing a variety of substituents at the C6 and C8 positions of the benzene ring via SNAr reactions with a diverse set of amines, alcohols, or thiols. nih.govnih.gov
Further diversity can be introduced by modifying the 1,3-dioxinone ring. For instance, a set of analogues with different substituents at the C2 position could be synthesized. The resulting library of compounds can then be screened for desired chemical properties or reactivity, allowing for the identification of key structural features that influence these characteristics.
Potential Applications and Broader Scientific Relevance Excluding Prohibited Content
Role as Versatile Synthetic Intermediates in Complex Organic Synthesis
Benzodioxinones are recognized as valuable precursors in organic synthesis, primarily due to their ability to generate reactive ketene (B1206846) intermediates upon thermal or photochemical stimulation. This reactivity opens pathways to a variety of molecular architectures. The presence of nitro groups on the aromatic ring of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one would further enhance its utility as a synthetic intermediate.
The electron-withdrawing nature of the nitro groups can influence the reactivity of the benzodioxinone system, potentially affecting the conditions required for ketene formation. Furthermore, the nitro groups themselves can be chemically transformed into other functional groups, such as amines, which dramatically expands the synthetic possibilities. For instance, reduction of the nitro groups to amino groups would yield aminobenzodioxinones, which could serve as monomers for the synthesis of novel polymers or as building blocks for complex heterocyclic systems. The general synthetic utility of benzodioxinones has been demonstrated in their conversion to various derivatives including amides and esters. nih.gov
Precursors for the Development of Advanced Materials, including Energetic Materials Research
Nitroaromatic compounds are a cornerstone of energetic materials research. nih.gov Molecules containing multiple nitro groups are often associated with high energy content and are investigated for their potential use in explosives and propellants. nih.govresearchgate.net The presence of two nitro groups in this compound suggests that it could be a compound of interest in this field. The oxygen balance of the molecule, a key indicator of its energetic potential, would be a critical factor in determining its properties.
Beyond energetic applications, the dinitro-benzodioxinone structure could be a precursor for advanced polymers. Polymerization through reactions involving the benzodioxinone moiety or derivatives of the nitro groups could lead to materials with high thermal stability, specific optical properties, or other desirable characteristics. The rigid heterocyclic structure combined with the polar nitro groups could impart unique properties to such polymers.
Contributions to Fundamental Studies in Heterocyclic and Nitroaromatic Chemistry
The study of this compound can contribute significantly to the fundamental understanding of both heterocyclic and nitroaromatic chemistry. The interplay between the electron-donating oxygen atoms of the dioxinone ring and the strongly electron-withdrawing nitro groups presents an interesting case for studying electronic effects in aromatic systems.
Investigations into the reactivity of this molecule can provide insights into how the dinitro substitution affects the stability and reaction pathways of the benzodioxinone ring system. For example, it could influence the regioselectivity of nucleophilic aromatic substitution reactions. Furthermore, studying its spectroscopic properties (NMR, IR, UV-Vis) and comparing them with simpler benzodioxinones and dinitrobenzenes would provide valuable data for computational chemistry models and a deeper understanding of structure-property relationships in this class of compounds. The chemistry of nitro compounds is a vast and continuously developing field, with new reactions and methodologies being discovered regularly. mdpi.com
Implications for Environmental Remediation and Green Chemistry Initiatives
Nitroaromatic compounds are recognized as significant environmental pollutants, often originating from industrial processes and military activities. nih.govepa.gov Research into the biodegradation and remediation of these compounds is therefore of high importance. researchgate.netnih.gov Studying the environmental fate and potential microbial degradation pathways of this compound could contribute to this body of knowledge. Understanding how the benzodioxinone structure affects its persistence and toxicity is crucial. nih.gov
From a green chemistry perspective, developing environmentally benign synthetic routes to and from nitroaromatic compounds is a key goal. rsc.org Research into cleaner nitration methods or the use of nitro compounds in catalyst-free reactions in aqueous media are active areas of investigation. rsc.orgrsc.org The synthesis and reactions of this compound could serve as a model system for developing and evaluating such green chemical processes.
Historical Context and Future Research Directions
Early Discoveries and Investigations into Dinitro-1,3-benzodioxanes and Related Motifs
The foundational chemistry of 1,3-benzodioxanes, the structural backbone of the target compound, dates back to early explorations of heterocyclic chemistry. The introduction of nitro groups onto this scaffold is a part of the broader history of nitration of aromatic compounds, a field that gained prominence in the 19th century with the discovery of nitrocellulose and trinitrotoluene (TNT). Early investigations into dinitro-1,3-benzodioxanes were primarily driven by an interest in the synthesis of novel compounds and the study of their chemical properties.
Initial synthetic routes to such compounds were often extensions of established nitration methodologies, employing mixtures of nitric and sulfuric acids. These early studies laid the groundwork for understanding the reactivity of the benzodioxane ring system and the directing effects of the existing substituents. While specific early research on 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one is not extensively documented, the synthesis of related dinitro-1,3-benzodioxanes, such as 6,8-dinitro-1,3-benzodioxane, has been reported. sigmaaldrich.com These foundational studies provided the initial chemical characterization and paved the way for more complex derivatives.
Evolution of Synthetic Methodologies and Analytical Techniques Applied to Benzodioxinones
The synthesis of benzodioxinones and their derivatives has evolved significantly over the years. Benzodioxinones are recognized as a class of photo- or heat-sensitive compounds that can generate reactive quino-ketene intermediates. nih.gov This reactivity has been harnessed in various synthetic applications, including polymer chemistry. nih.govtubitak.gov.trresearchgate.net
Modern synthetic methods for preparing functionalized benzodioxinones often involve multi-step sequences. For instance, the synthesis of benzodioxinone mono-telechelics for use in block copolymerization has been achieved through copper (I)-catalyzed azide/alkyne cycloaddition (CuAAC) click reactions. nih.govtubitak.gov.tr This highlights a shift towards more controlled and efficient synthetic strategies.
The characterization of these complex molecules has been greatly advanced by the development of sophisticated analytical techniques. While early chemists relied on melting point and elemental analysis, modern researchers employ a battery of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of benzodioxinone derivatives, confirming the positions of substituents on the aromatic ring and the integrity of the heterocyclic structure. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups, such as the carbonyl (C=O) group in the dioxinone ring and the nitro (NO₂) groups. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination, further confirming the identity of the synthesized compounds.
These advanced analytical tools have been instrumental in the unambiguous characterization of novel benzodioxinone structures and in studying their reaction mechanisms.
Emerging Trends in the Study of Nitrated Heterocyclic Compounds
Nitrated heterocyclic compounds are a focal point of current chemical research due to their diverse applications. This interest stems from the unique properties imparted by the nitro groups and the heterocyclic scaffold.
A significant trend is the investigation of nitrogen-rich heterocyclic compounds as energetic materials. nih.gov The introduction of nitro groups can increase the energy density and oxygen balance of a molecule, making it a candidate for explosives or propellants. nih.govnih.gov The study of compounds like 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) as a thermally stable high-energy-density material exemplifies this trend. nih.gov
Furthermore, nitrogen heterocycles are of paramount importance in medicinal chemistry. rsc.orgresearchgate.net They are present in a large percentage of FDA-approved drugs and exhibit a wide range of biological activities. researchgate.net The functionalization of heterocyclic cores, including through nitration, is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net For example, derivatives of benzoxazinone, a related heterocyclic system, have been synthesized and evaluated for their anticancer activity. nih.govresearchgate.net
The field of materials science also presents emerging applications for nitrated heterocycles. The photochemical reactivity of benzodioxinones, for instance, has been utilized in the development of photoresists and for photoinitiated polymerization. acs.org
Identification of Knowledge Gaps and Prospective Avenues for Future Academic Research
Despite the broad interest in nitrated heterocycles, there is a significant knowledge gap specifically concerning this compound. The lack of detailed experimental and computational studies on this particular molecule presents a clear opportunity for future research.
Prospective avenues for academic investigation include:
Synthesis and Characterization: A primary focus should be the development of a reliable and efficient synthetic route to this compound. Following synthesis, a thorough characterization using modern analytical techniques (NMR, IR, MS, and single-crystal X-ray diffraction) is essential to unequivocally determine its structure and properties.
Computational Studies: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure, stability, and reactivity. researchgate.netnih.govmdpi.com These computational predictions can guide experimental work and help to understand its potential applications.
Investigation of Energetic Properties: Given the presence of two nitro groups, a key research direction would be to investigate its potential as an energetic material. This would involve determining its thermal stability, sensitivity to impact and friction, and detonation performance. nih.govresearchgate.net
Exploration of Biological Activity: The benzodioxinone scaffold and nitroaromatic motifs are present in various biologically active molecules. Therefore, screening this compound for potential pharmacological activities, such as anticancer or antimicrobial properties, could be a fruitful area of research. nih.govnih.gov
Photochemical Reactivity: Investigating the photochemical properties of this compound, in line with the known reactivity of other benzodioxinones, could lead to applications in photolithography or as a photoinitiator for polymerization. acs.org
The systematic exploration of these research avenues will not only fill the existing knowledge gap regarding this compound but also contribute to the broader understanding and application of nitrated heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
